

SR-717: A Non-Nucleotide cGAMP Mimetic for Potent STING Activation

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Compound of Interest

Compound Name: SR-717

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, linking the detection of cytosolic DNA to the induction of potent anti-pathogen and anti-tumor immunity. **SR-717** has emerged as a novel, systemically active, non-nucleotide small molecule agonist of STING. Functioning as a direct mimetic of the natural STING ligand cyclic GMP-AMP (cGAMP), **SR-717** induces the same "closed" conformational change in the STING protein, leading to robust downstream signaling. This technical guide provides an in-depth overview of **SR-717**, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and infectious diseases.

Introduction

The cyclic GMP-AMP synthase (cGAS)-STING pathway plays a pivotal role in innate immunity by detecting aberrant cytosolic DNA, a hallmark of viral infections and cellular damage, including that which occurs within the tumor microenvironment. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cGAMP, which in turn binds to and activates the endoplasmic reticulum-resident protein STING. Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1

(TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (IFN- α/β) and other pro-inflammatory cytokines. This signaling cascade initiates a broad immune response, including the activation and recruitment of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which are crucial for anti-tumor immunity.

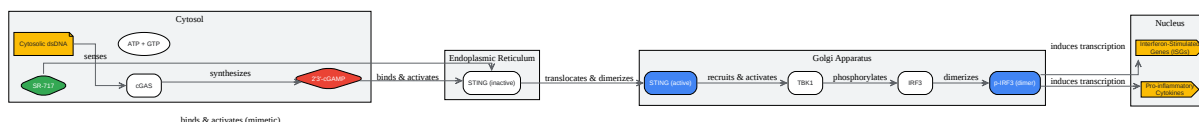
Natural cyclic dinucleotide (CDN) agonists of STING have shown promise in preclinical models, but their therapeutic development has been hampered by issues such as poor metabolic stability and limited systemic bioavailability. **SR-717** is a synthetic, non-nucleotide small molecule designed to overcome these limitations. As a direct cGAMP mimetic, **SR-717** effectively activates the STING pathway, demonstrating broad interspecies and interallelic specificity.^[1] Preclinical studies have highlighted its potent anti-tumor activity, mediated by the robust activation of both innate and adaptive immune responses.^{[1][2]}

Mechanism of Action

SR-717 functions as a direct agonist of the STING protein. X-ray crystallography has revealed that **SR-717** binds to the same ligand-binding domain on STING as the endogenous ligand cGAMP.^[1] This binding event induces a significant conformational change in the STING dimer, causing it to adopt a "closed" activation state. This conformational shift is the critical initiating step for the downstream signaling cascade.

The cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway and the role of **SR-717** as a cGAMP mimetic.



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Figure 1: The cGAS-STING signaling pathway activated by **SR-717**.

Quantitative Data Summary

The efficacy of **SR-717** has been quantified through various in vitro and in vivo assays. The following tables summarize key data for this potent synthetic STING agonist.

Table 1: In Vitro Activity of SR-717

Cell Line	Assay Type	Readout	EC50 (μM)	Reference
ISG-THP1 (Wild-Type)	STING Activation	Interferon-Stimulated Gene (ISG) Reporter	2.1	[3]
ISG-THP1 (cGAS KO)	STING Activation	ISG Reporter	2.2	
THP-1	PD-L1 Expression	Western Blot	3.8 (concentration used)	
Primary Human PBMCs	PD-L1 Expression	Western Blot	3.8 (concentration used)	

Table 2: In Vivo Anti-Tumor Efficacy of SR-717

Tumor Model	Mouse Strain	Administration Route	Dosage Regimen	Outcome	Reference
B16-F10 Melanoma	C57BL/6 (Wild-Type)	Intraperitoneal	30 mg/kg, once daily for 7 days	Maximal inhibition of tumor growth	
B16-F10 Melanoma	C57BL/6 (Stinggt/gt)	Intraperitoneal	30 mg/kg, once daily for 7 days	No anti-tumor activity	
Glioma	N/A	Intravenous (as nanoparticles)	N/A	55.3% reduction in tumor volume compared to PBS	

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the activity of **SR-717**.

Protocol 1: In Vitro STING Activation using a Reporter Cell Line

This protocol describes how to measure the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP1-Dual™ cells.

Materials:

- THP1-Dual™ Cells (InvivoGen, cat. no. thpd-nfis)
- RPMI 1640 Medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
- **SR-717**

- 96-well white, clear-bottom tissue culture plates
- Luciferase assay reagent (e.g., QUANTI-Luc™)
- Luminometer

Procedure:

- Cell Seeding:
 - Culture THP1-Dual™ cells according to the manufacturer's instructions.
 - Seed the cells at a density of 100,000 cells per well in a 96-well plate in a final volume of 180 µL.
 - Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Preparation:
 - Prepare a stock solution of **SR-717** in DMSO.
 - Perform serial dilutions of the **SR-717** stock solution in complete culture medium to achieve the desired final concentrations.
- Cell Treatment:
 - Add 20 µL of the diluted **SR-717** solutions to the respective wells.
 - Include a vehicle control (medium with the same percentage of DMSO as the highest **SR-717** concentration).
 - Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Luciferase Assay:
 - Following incubation, carefully transfer 20 µL of the cell culture supernatant to a white 96-well plate.

- Add 50 μ L of the luciferase assay reagent to each well according to the manufacturer's instructions.
- Data Acquisition:
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence from all readings.
 - Plot the luminescence signal against the logarithm of the **SR-717** concentration.
 - Fit a four-parameter logistic curve to the data to determine the EC50 value.

Protocol 2: In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of **SR-717** in a syngeneic mouse tumor model.

Materials:

- 6-8 week old C57BL/6 mice
- B16-F10 melanoma cells
- **SR-717** formulated in a suitable vehicle (e.g., saline with 5% DMSO, 40% PEG300, 5% Tween 80)
- Calipers for tumor measurement
- Syringes and needles for tumor implantation and treatment

Procedure:

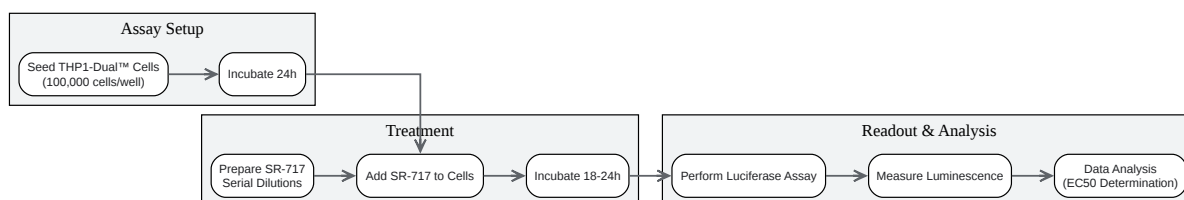
- Tumor Implantation:
 - Subcutaneously inject 1×10^6 B16-F10 melanoma cells in 100 μ L of sterile PBS into the flank of each mouse.

- Tumor Growth Monitoring:
 - Allow tumors to grow to an average volume of 50-100 mm³.
 - Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
- Randomization:
 - Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
- Treatment Administration:
 - Administer **SR-717** (e.g., 30 mg/kg) or vehicle via intraperitoneal injection once daily for a specified period (e.g., 7 days).
- Continued Monitoring:
 - Continue to monitor tumor growth and body weight throughout the study.
- Endpoint:
 - Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period, in accordance with institutional animal care and use committee guidelines.
- Data Analysis:
 - Plot the mean tumor volume over time for each group.
 - Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
 - Analyze survival data using Kaplan-Meier curves.

Mandatory Visualizations

Experimental Workflow for In Vitro STING Activation Assay

The following diagram outlines the key steps in the in vitro evaluation of **SR-717** using a reporter cell line.

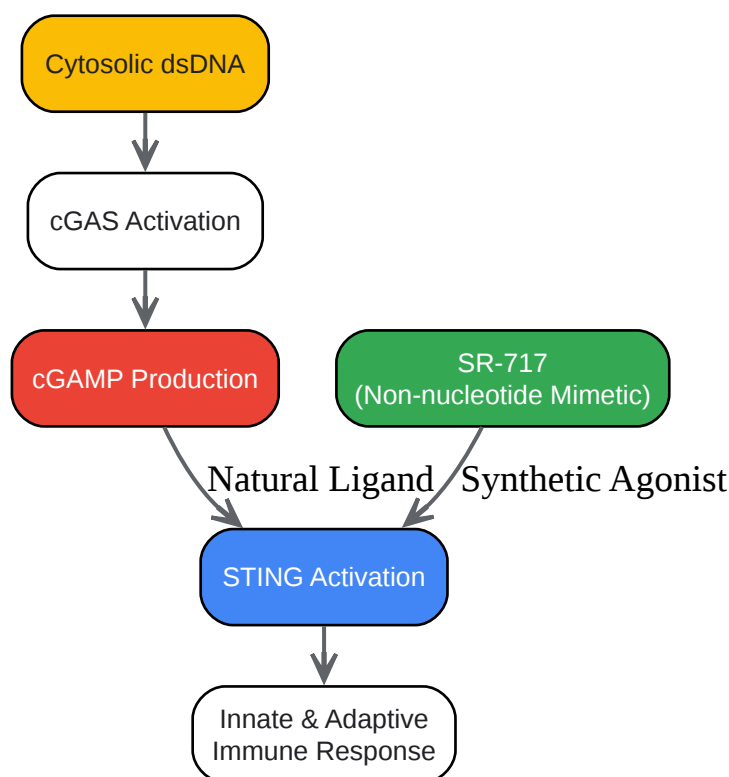


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Figure 2: Workflow for the in vitro STING activation reporter assay.

Logical Relationship of **SR-717** as a cGAMP Mimetic

This diagram illustrates the logical relationship between cytosolic dsDNA, the natural STING ligand cGAMP, and **SR-717** in the context of STING activation and the subsequent immune response.



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Figure 3: Logical flow of STING activation by natural and mimetic ligands.

Conclusion

SR-717 represents a significant advancement in the development of STING-targeting therapeutics. As a potent, systemically available, non-nucleotide cGAMP mimetic, it effectively activates the STING pathway, leading to robust anti-tumor immunity in preclinical models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers to further investigate the therapeutic potential of **SR-717** and other novel STING agonists. The ability to systemically activate this critical immune pathway opens up new avenues for the treatment of cancer and other diseases where a potent immune response is desired. Further research into optimal dosing, combination therapies, and potential biomarkers of response will be crucial in translating the promise of **SR-717** into clinical benefit.

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References

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- 2. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
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